molecular formula C21H17ClN4O2S B234581 N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide

N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide

Cat. No. B234581
M. Wt: 424.9 g/mol
InChI Key: XJEPMOPKZGKJNA-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide, also known as CBS-116, is a chemical compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide involves the inhibition of various enzymes and signaling pathways. N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide can alter the expression of various genes involved in cancer cell growth, neuroinflammation, and immune function. N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide are varied, depending on the specific research application. In cancer research, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been shown to induce apoptosis (cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce tumor growth. In neurology, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been shown to reduce neuroinflammation, oxidative stress, and neuronal damage. In immunology, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and enhance the activity of regulatory T cells.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide for lab experiments is its broad applicability across various scientific research fields. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide. Another area of research is the identification of specific cellular targets and pathways affected by N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide, which can lead to the development of more targeted therapies. Additionally, further studies are needed to determine the long-term safety and efficacy of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide in various research applications.
Conclusion:
In conclusion, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its broad applicability across various research fields, relatively low toxicity, and ability to inhibit enzymes and signaling pathways make it a promising candidate for further study. Further research is needed to fully understand the mechanisms of action and potential applications of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide.

Synthesis Methods

N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide can be synthesized through a multistep process involving the reaction of various chemicals. The first step involves the synthesis of 2-(phenylsulfanyl)acetic acid, which is then coupled with 2-amino-5-chlorobenzotriazole to form N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide.

Scientific Research Applications

N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. In neurology, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been studied for its potential neuroprotective effects, as it has been shown to reduce neuroinflammation and oxidative stress. In immunology, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been studied for its potential anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines.

properties

Product Name

N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C21H17ClN4O2S/c1-28-20-10-8-15(12-17(20)22)26-24-18-9-7-14(11-19(18)25-26)23-21(27)13-29-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,23,27)

InChI Key

XJEPMOPKZGKJNA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CSC4=CC=CC=C4)Cl

Canonical SMILES

COC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CSC4=CC=CC=C4)Cl

Origin of Product

United States

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